Methyl 3-bromo-5-methylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-4(6(9)10-2)5(7)8-11-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASAAXGZSAUBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442104 | |
| Record name | METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188686-98-8 | |
| Record name | METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitrile Oxide Generation and Cycloaddition
Nitrile oxides, generated in situ from hydroxymoyl chlorides, react with methyl propiolate derivatives under basic conditions. For example, chlorohydroximoyl chloride derivatives can be dehydrohalogenated using triethylamine to yield nitrile oxides, which subsequently undergo cycloaddition with methyl 2-butynoate. The reaction typically proceeds at 0–25°C in dichloromethane, producing the isoxazole core with moderate yields (40–60%).
Key Reaction Conditions
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Nitrile Oxide Precursor : Hydroxymoyl chloride (1.2 equiv)
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Alkyne : Methyl 2-butynoate (1.0 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
This method’s regioselectivity ensures the methyl group occupies the 5-position, while the ester group resides at the 4-position. Subsequent bromination at the 3-position completes the synthesis (see Section 2).
Direct Bromination of Isoxazole Precursors
Bromination of pre-formed isoxazole esters is a widely used strategy. Methyl 5-methylisoxazole-4-carboxylate serves as the primary substrate, with bromine introduced via electrophilic substitution or radical mechanisms.
Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) in acetic acid at 50–70°C selectively functionalizes the 3-position of the isoxazole ring. The methyl and ester groups act as electron-donating substituents, directing bromination to the meta position.
Optimized Protocol
Radical Bromination with N-Bromosuccinimide (NBS)
Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride achieves comparable selectivity under milder conditions (40–50°C). This method avoids the corrosive nature of molecular bromine and improves safety profiles.
Representative Data
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NBS : 1.05 equiv
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AIBN : 0.1 equiv
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Solvent : CCl₄
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Temperature : 45°C
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Yield : 62%
Multi-Step Synthesis via Suzuki Coupling
A hybrid approach combines cycloaddition, bromination, and cross-coupling reactions. For instance, methyl 4-bromo-5-methylisoxazole-3-carboxylate undergoes Suzuki coupling with aryl boronic acids to introduce diverse substituents before final bromination. While less direct, this route allows modular functionalization of the isoxazole core.
Case Study
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Cycloaddition : Form methyl 5-methylisoxazole-4-carboxylate (yield: 58%).
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Bromination : Introduce bromine at the 4-position using Br₂ (yield: 65%).
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Suzuki Coupling : React with 2-bromophenylboronic acid (yield: 72%).
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Final Bromination : Electrophilic bromination at the 3-position (yield: 60%).
Esterification of Carboxylic Acid Intermediates
Carboxylic acid precursors, such as 3-bromo-5-methylisoxazole-4-carboxylic acid, are esterified using methanol and acidic catalysts. This method is advantageous when bromination precedes esterification.
Esterification Protocol
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Acid Precursor : 3-Bromo-5-methylisoxazole-4-carboxylic acid (1.0 equiv)
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Reagent : Methanol (excess), H₂SO₄ (catalytic)
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Conditions : Reflux, 6 hours
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
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Palladium Catalysts : Pd(PPh₃)₄ boosts Suzuki coupling yields (72%) but increases costs.
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Acid Catalysts : Concentrated H₂SO₄ accelerates esterification but risks over-sulfonation.
Characterization and Analytical Validation
Successful synthesis requires rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming complex structures with potential biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, methanol, or dichloromethane under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce fused ring systems with enhanced biological properties .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-5-methylisoxazole-4-carboxylate serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives have been investigated for various therapeutic properties:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated a significant reduction in cell viability in human cancer cell lines when treated with this compound at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. In animal models, administration of this compound resulted in decreased edema and inflammatory markers.
- Antimicrobial Effects : Similar isoxazole derivatives exhibit antimicrobial activity against various pathogens, potentially disrupting microbial cell membranes or inhibiting essential enzymes.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex heterocyclic structures. It can participate in various synthetic reactions, including:
- Click Chemistry : The compound can be employed in Click/aza-Michael reactions, facilitating the formation of diverse polyfunctionalized derivatives.
- Synthesis of Isoxazole Derivatives : It serves as a precursor for preparing aminopyrazole amide derivatives, which act as Raf kinase inhibitors in melanoma cells.
Anticancer Research
A notable study evaluated the effects of this compound on human cancer cell lines. Results showed that concentrations above 10 µM significantly reduced cell viability, correlating with increased apoptosis markers, highlighting its potential as a novel anticancer agent.
Anti-inflammatory Study
In an experimental model of inflammation, administration of this compound led to a marked decrease in edema and inflammatory cytokines compared to control groups. This suggests that it may have therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Functional Group Variations
Methyl 3-Bromo-5-Carbamoylisothiazole-4-Carboxylate
- Structure : Differs in the heterocyclic core (isothiazole vs. isoxazole) and substituents (carbamoyl at position 5 vs. methyl) .
- Reactivity : The isothiazole ring is less aromatic than isoxazole, leading to higher reactivity in electrophilic substitutions. The carbamoyl group enables hydrogen bonding, unlike the methyl group in the target compound .
- Synthesis: Synthesized via hydration of a cyano group using concentrated H₂SO₄ (93% yield) , contrasting with bromination strategies used for the target compound.
Methyl 5-(Bromomethyl)-3-Phenylisoxazole-4-Carboxylate (53)
- Structure : Features a bromomethyl group at position 5 and a phenyl ring at position 3 .
- Applications : The bromomethyl group allows for nucleophilic substitution, making it a precursor for coupling reactions in drug discovery .
- Physical Properties : Higher molecular weight (292.12 g/mol ) and lipophilicity compared to the target compound due to the phenyl substituent .
Ethyl 3-(4-Bromophenyl)-5-Methylisoxazole-4-Carboxylate
Halogenated Analogues
5-Amino-4-Bromo-3-Methylisoxazole
- Structure: Amino group at position 5 and bromine at position 4 .
- Reactivity: The amino group enables participation in hydrogen bonding and diazotization reactions, unlike the ester group in the target compound .
Methyl 3-(4-Bromophenyl)Isoxazole-5-Carboxylate
Data Tables: Key Comparisons
Table 1. Structural and Physical Properties
Research Findings and Trends
Bromine vs. Other Halogens : Bromine’s large atomic radius and polarizability make it more reactive in SNAr reactions compared to fluorine or chlorine analogues .
Ester Group Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting drug metabolism studies .
Heterocyclic Core Differences : Isoxazoles generally exhibit higher thermal stability than isothiazoles due to greater aromaticity .
Biological Activity
Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. A common synthetic route includes the reaction of 3-bromo-5-methylisoxazole with methyl chloroformate in the presence of bases like potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions
The compound exhibits several types of chemical reactivity:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : It can undergo oxidation to form oxides or reduction to yield derivatives.
- Cycloaddition Reactions : Isoxazole rings participate in cycloaddition reactions, forming complex structures with potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom enhances binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound has antimicrobial properties, showing effectiveness against various bacterial strains. For instance, it has been reported to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Additionally, preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Inhibition of Mycobacterial Infections :
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Selectivity in Enzyme Inhibition :
- Research indicated that modifications to the isoxazole structure could enhance selectivity and potency against specific phosphatases involved in bacterial infections. For example, a compound derived from methyl 3-bromo-5-methylisoxazole showed IC50 values indicating strong inhibitory activity against M. tuberculosis phosphatases while maintaining low toxicity levels .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-bromo-5-methylisoxazole | Isoxazole | Antimicrobial |
| Methyl 2-bromo-5-methylthiazole | Thiazole | Antimicrobial |
| Ethyl 5-(4-bromophenyl)isoxazole | Isoxazole | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-bromo-5-methylisoxazole-4-carboxylate?
- Methodological Answer : A typical synthesis involves sequential functionalization of the isoxazole core. For example, bromination at the 3-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions. Methylation of precursor hydroxy or carboxylate groups (e.g., using CH₃I/K₂CO₃ in DMF) is often employed to introduce the methyl ester moiety, as demonstrated in analogous isoxazole syntheses . Optimization of reaction temperature and stoichiometry is critical to minimize side reactions like over-bromination or ester hydrolysis.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., methyl and bromo groups) and aromaticity of the isoxazole ring. Chemical shifts for the methyl ester (~3.8–4.0 ppm for the OCH₃ group) and bromine-induced deshielding effects are diagnostic .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths and angles. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on analogous isoxazole derivatives, this compound may pose risks via skin contact, inhalation, or ingestion. Key precautions include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid exposure.
- Storage in airtight containers away from light and moisture to prevent decomposition .
- Immediate decontamination of spills using inert adsorbents (e.g., silica gel) and proper disposal protocols.
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective bromination of the isoxazole ring?
- Methodological Answer : Regioselectivity in bromination depends on electronic and steric factors. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, using polar aprotic solvents (e.g., DCM) and low temperatures (0–5°C) enhances selectivity for the 3-position. Monitoring reaction progress via TLC or in situ IR spectroscopy helps terminate the reaction before byproduct formation .
Q. How can contradictory crystallographic and spectroscopic data be resolved during structure elucidation?
- Methodological Answer : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., ring puckering) or crystal packing forces. For example, ring puckering in the solid state (quantified using Cremer-Pople parameters ) can distort bond angles, while solution-state NMR reflects time-averaged conformations. Combining variable-temperature NMR with Hirshfeld surface analysis (from crystallography) reconciles these differences .
Q. What strategies enable functionalization of the isoxazole ring for derivatization studies?
- Methodological Answer : The bromo substituent at the 3-position allows for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Pd-catalyzed coupling under inert atmospheres (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) introduces aryl or alkyl groups. Additionally, the methyl ester can be hydrolyzed to a carboxylic acid for further amidation or condensation reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
